molecular formula C18H15ClN4S B286894 3-(4-Chlorobenzyl)-6-(2,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-Chlorobenzyl)-6-(2,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Katalognummer B286894
Molekulargewicht: 354.9 g/mol
InChI-Schlüssel: UWAOASCXZUGAPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Chlorobenzyl)-6-(2,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Wissenschaftliche Forschungsanwendungen

3-(4-Chlorobenzyl)-6-(2,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential applications in various areas of scientific research. It has been studied for its antibacterial, antifungal, antitumor, and anti-inflammatory properties. It has also been investigated for its potential use as a photosensitizer in photodynamic therapy.

Wirkmechanismus

The mechanism of action of 3-(4-Chlorobenzyl)-6-(2,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting certain enzymes or receptors in the body.
Biochemical and Physiological Effects
Studies have shown that 3-(4-Chlorobenzyl)-6-(2,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has various biochemical and physiological effects. It has been found to inhibit the growth of various bacteria and fungi, induce apoptosis in cancer cells, and reduce inflammation in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 3-(4-Chlorobenzyl)-6-(2,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential to target specific enzymes or receptors in the body. This allows for more precise and targeted research. However, a limitation of using this compound is its potential toxicity and the need for careful handling.

Zukünftige Richtungen

There are several future directions for research on 3-(4-Chlorobenzyl)-6-(2,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is its potential as a photosensitizer in photodynamic therapy. Further research is also needed to fully understand its mechanism of action and potential applications in various areas such as cancer treatment and inflammation reduction.
In conclusion, 3-(4-Chlorobenzyl)-6-(2,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has shown potential applications in various areas of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand its potential and applications in various areas.

Synthesemethoden

The synthesis of 3-(4-Chlorobenzyl)-6-(2,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-chlorobenzyl chloride and 2,4-dimethylphenyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified using various techniques such as column chromatography or recrystallization.

Eigenschaften

Molekularformel

C18H15ClN4S

Molekulargewicht

354.9 g/mol

IUPAC-Name

3-[(4-chlorophenyl)methyl]-6-(2,4-dimethylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H15ClN4S/c1-11-3-8-15(12(2)9-11)17-22-23-16(20-21-18(23)24-17)10-13-4-6-14(19)7-5-13/h3-9H,10H2,1-2H3

InChI-Schlüssel

UWAOASCXZUGAPC-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)Cl)C

Kanonische SMILES

CC1=CC(=C(C=C1)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.